Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate
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Overview
Description
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring, a nitro group, and a chloro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amidation: Formation of the benzamide linkage.
Morpholine Addition: Introduction of the morpholine ring.
Esterification: Formation of the methyl ester group.
Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and morpholine for the addition of the morpholine ring.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide or other nucleophilic reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the nitro and morpholine rings could play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(piperidin-4-YL)benzoate: Similar structure with a piperidine ring instead of a morpholine ring.
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(pyrrolidin-4-YL)benzoate: Similar structure with a pyrrolidine ring.
Uniqueness
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with different ring structures.
Biological Activity
Methyl 5-(2-chloro-5-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A methyl ester group,
- A chloro-nitrobenzamide moiety,
- A morpholine ring.
This combination suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that derivatives of nitrobenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction and cell cycle arrest at the G2/M phase .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Nitrobenzamide Derivative | MCF-7 | 12.5 | Apoptosis induction |
Nitrobenzamide Derivative | A549 | 15.0 | G2/M phase arrest |
Antimicrobial Activity
The presence of the chloro and nitro groups in the structure may contribute to antimicrobial properties. Compounds with similar functional groups have shown efficacy against Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .
The biological activity of this compound is thought to involve:
- Inhibition of DNA synthesis : The nitro group may participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components.
- Disruption of cellular membranes : Morpholine derivatives have been noted for their ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Efficacy : A study published in Cancer Letters examined a series of nitrobenzamide derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, this compound was tested alongside known antibiotics. Results indicated a synergistic effect when combined with beta-lactam antibiotics against resistant strains of bacteria .
Properties
Molecular Formula |
C19H18ClN3O6 |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
methyl 5-[(2-chloro-5-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H18ClN3O6/c1-28-19(25)15-10-12(2-5-17(15)22-6-8-29-9-7-22)21-18(24)14-11-13(23(26)27)3-4-16(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
InChI Key |
ZZPDJXNKOGGHMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origin of Product |
United States |
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